Methyl laurate

Overview

Description

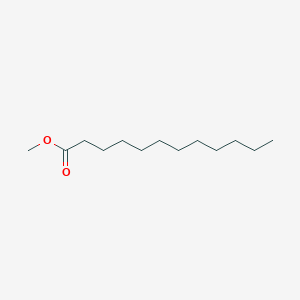

Methyl laurate (C₁₃H₂₆O₂), the methyl ester of lauric acid (dodecanoic acid), is a saturated fatty acid methyl ester (FAME) with a 12-carbon alkyl chain. It is a colorless liquid with a molecular weight of 214.349 g/mol and is commonly derived from the transesterification of coconut oil or palm kernel oil . This compound is widely utilized in biodiesel production, surfactants, and flavor/fragrance industries due to its favorable physicochemical properties, including low viscosity, moderate volatility, and stability under catalytic processing . Its synthesis via Bronsted acid ionic liquids, such as [Hmim]HSO₄, achieves yields exceeding 97% under optimized conditions (methanol-to-lauric acid molar ratio of 6:1, 70°C, 2 hours) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl laurate can be synthesized through the esterification of lauric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves prolonged boiling to achieve high yields . Another method involves the use of ionic liquids as catalysts, which can offer advantages such as higher conversion rates and easier recycling .

Industrial Production Methods: In industrial settings, this compound is often produced via continuous esterification processes. For example, lauric acid and methanol are reacted in a mini fixed-bed reactor using Amberlyst 15 as a catalyst. Optimal conditions include a temperature of 110°C, a residence time of 5 minutes, and a feed concentration of 94 g/L, resulting in a 98% yield with 99% purity .

Chemical Reactions Analysis

Reaction Conditions and Catalytic Performance

| Catalyst | Molar Ratio (MeOH:Lauric Acid) | Temperature (°C) | Time (h) | Conversion (%) | Source |

|---|---|---|---|---|---|

| [C₃SO₃Hnhp]HSO₄ | 9:1 | 70 | 1 | 95.33 | |

| [Hnmp]HSO₄ | 6:1 | 70 | 2 | 97.41 | |

| H₂SO₄ (Traditional) | 6:1 | 70 | 2 | ~97.0 |

Key Findings :

-

Ionic liquids like [C₃SO₃Hnhp]HSO₄ and [Hnmp]HSO₄ achieve near-quantitative conversions (>95%) under mild conditions (70°C, 1–2 h) while eliminating corrosion and separation issues associated with H₂SO₄ .

-

Catalyst recyclability: [C₃SO₃Hnhp]HSO₄ retains >90% activity after five cycles .

Hydrolysis and Environmental Degradation

This compound undergoes hydrolysis and photodegradation, impacting its environmental persistence:

Hydrolysis Kinetics

| pH | Temperature (°C) | Half-Life | Source |

|---|---|---|---|

| 9 | 25 | 5.14 days | |

| 7 | 25 | 7.28 years |

Mechanisms :

-

Alkaline Hydrolysis : At pH 9, ester bonds cleave via nucleophilic attack by OH⁻, yielding lauric acid and methanol .

-

Neutral Hydrolysis : Extremely slow at pH 7 due to low water reactivity, as predicted by HYDROWIN models .

Photodegradation

-

Atmospheric Oxidation : Reacts with hydroxyl radicals (- OH) in air, with a calculated half-life of 0.811 days .

-

Aquatic Fate : Low water solubility (7.76 mg/L at 25°C) limits biodegradation; acute toxicity to algae and invertebrates observed at 0.01–1.0 mg/L .

Catalytic Deoxygenation for Biofuel Production

This compound serves as a model compound for renewable diesel production via deoxygenation over Ni-based catalysts:

Reaction Pathways and Product Yields

Mechanistic Insights :

-

Hydrodeoxygenation (HDO) : Produces dodecane (C₁₂H₂₆) via direct removal of oxygen as H₂O .

-

Decarboxylation/Decarbonylation : Generates undecane (C₁₁H₂₄) by cleaving the C–C bond adjacent to the carbonyl group .

-

Acidic supports (e.g., HZSM-5) enhance cracking and HDO activity, while neutral supports (e.g., C) favor oxygen retention .

Thermal Decomposition

Under extreme conditions, this compound decomposes into smaller hydrocarbons and CO₂:

Stability and Reactivity

Scientific Research Applications

Biodiesel Production

Overview

Methyl laurate is recognized as a promising biodiesel component due to its favorable properties, such as high cetane number and low viscosity. It can be synthesized through the transesterification of triglycerides or the esterification of fatty acids with methanol.

Synthesis Methods

Recent studies have focused on optimizing the synthesis of this compound using various catalysts, particularly ionic liquids. For instance, one study demonstrated that using Brønsted acid ionic liquids as catalysts can achieve a conversion rate of over 95% for lauric acid under optimal conditions (molar ratio of methanol to lauric acid at 9:1, temperature at 70°C) .

Performance Comparison

The following table summarizes the catalytic performance of different ionic liquids in the synthesis of this compound:

| Catalyst Type | Conversion Rate (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| [C₃SO₃Hnhp]HSO₄ | 95.33 | 1 | 70 |

| [Hmim]HSO₄ | 62.83 | 4 | 100 |

| [Hnmp]HSO₄ | 96.78 | 4 | 100 |

Surfactant Applications

Overview

this compound exhibits surfactant properties due to its amphiphilic nature, making it suitable for use in detergents and emulsifiers. Its ability to reduce surface tension enhances its effectiveness in cleaning products.

Case Study: Adsorption Behavior

A study investigated the adsorption behavior of this compound on sub-bituminous coal surfaces using molecular dynamics simulations. The findings indicated that this compound forms stronger hydrogen bonds with oxygen-containing groups on coal compared to dodecane, suggesting its potential as a collector in coal flotation processes .

Food Industry

Overview

this compound is utilized as a flavoring agent and emulsifier in food products due to its low toxicity and pleasant aroma. It can enhance the stability of emulsions in food formulations.

Safety Profile

Toxicological assessments indicate that this compound has a low risk profile; it caused only slight skin irritation in animal studies but showed reversibility within two weeks . This safety profile supports its use in food applications.

Pharmaceutical Applications

Overview

In pharmaceuticals, this compound serves as an excipient and solubilizing agent for drug formulations. Its ability to enhance the bioavailability of poorly soluble drugs is particularly valuable.

Research Findings

Studies have shown that this compound can improve the solubility of various compounds, making it a candidate for use in drug delivery systems . Its compatibility with other pharmaceutical ingredients enhances its utility in formulation development.

Mechanism of Action

Methyl laurate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to interact with lipid membranes and disrupt microbial cell walls. This mechanism is particularly useful in its antimicrobial applications. Additionally, in hydrogenation reactions, this compound is reduced to lauryl alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Physical and Chemical Properties

Methyl laurate is often compared to other medium- to long-chain FAMEs, such as methyl myristate (C₁₄), methyl palmitate (C₁₆), and methyl oleate (C₁₈:1). Key differences include:

| Property | This compound (C₁₂) | Methyl Myristate (C₁₄) | Methyl Palmitate (C₁₆) | Methyl Oleate (C₁₈:1) |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₂₆O₂ | C₁₅H₃₀O₂ | C₁₇H₃₄O₂ | C₁₉H₃₆O₂ |

| Molecular Weight (g/mol) | 214.35 | 242.40 | 270.45 | 296.49 |

| Common Sources | Coconut oil | Palm kernel oil | Palm oil | Soybean, rapeseed oil |

| Viscosity (mPa·s, 40°C) | ~2.5* | ~3.4* | ~4.5* | ~4.8* |

| Applications | Biodiesel, surfactants | Lubricants, cosmetics | Biodiesel, food additives | Biodiesel, plasticizers |

*Viscosity values inferred from biodiesel studies . This compound’s lower viscosity and surface tension make it preferable for cold-climate biodiesel blends, whereas methyl oleate’s unsaturated structure increases oxidative instability .

Reactivity and Catalytic Behavior

This compound exhibits distinct reactivity in hydrodeoxygenation (HDO) and transesterification compared to esters with longer chains or unsaturated bonds:

Hydrodeoxygenation (HDO):

this compound undergoes decarbonylation to C₁₁ alkanes (e.g., undecane) and hydrogenation to C₁₂ alkanes (dodecane) over Ni₂P/SiO₂ catalysts . In contrast, lauryl laurate (ester of lauric acid and lauryl alcohol) follows a similar pathway but requires additional steps for ester cleavage . Methyl oleate, with a double bond, primarily produces stearic acid derivatives under hydrogenation, complicating its HDO pathway .- Transesterification: this compound serves as a precursor for monolaurin (a food preservative) via glycerol transesterification, achieving 83% yield in binary solvents . Comparatively, methyl palmitate and methyl stearate show lower reactivity in similar reactions due to steric hindrance from longer chains .

Biological Activity

Methyl laurate, an ester derived from lauric acid and methanol, has garnered attention for its potential biological activities, particularly in the fields of microbiology and immunology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on immune function, and its applications in biocontrol.

This compound () is a medium-chain fatty acid methyl ester. It can be synthesized through the esterification of lauric acid with methanol, often using catalysts such as Brønsted acid ionic liquids or sulfuric acid. The reaction typically achieves high conversion rates under optimized conditions, such as a methanol-to-lauric acid molar ratio of 6:1 at temperatures around 70°C .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various pathogens. Research indicates that both lauric acid and its derivatives, including this compound, can inhibit the growth of fungi and bacteria.

Case Study: Inhibition of Phytophthora sojae

A study demonstrated that this compound, alongside glycerol monolaurate (GML) and other derivatives, effectively inhibited the mycelial growth of Phytophthora sojae, a pathogen responsible for soybean root and stem rot. The effectiveness was measured by assessing colony diameters after treatment with varying concentrations of this compound:

| Compound | Concentration (mM) | Mycelial Growth (mm) | Inhibition Rate (%) |

|---|---|---|---|

| This compound (MEL) | 0.5 | 45.40 | 35.05 |

| Glycerol Monolaurate (GML) | 0.5 | 50.80 | 27.32 |

| Ethyl Laurate (ETL) | 0.5 | 57.37 | 17.93 |

| This compound (MEL) | 1.28 | - | - |

The study concluded that this compound's toxicity was most pronounced at lower concentrations, indicating its potential as a biocontrol agent against oomycete pathogens .

Immunological Effects

Research has also explored the effects of aliphatic alcohols, including this compound, on immune function. A study investigating the impact of various alcohols on human monocytes found that these compounds could inhibit phagocytosis in a concentration-dependent manner. This suppression could compromise the immune response in individuals with high alcohol consumption, suggesting that this compound may have similar effects .

Applications in Biocontrol and Industry

This compound's antimicrobial properties make it a candidate for use in agricultural biocontrol strategies. Its ability to disrupt microbial membranes suggests potential applications in developing eco-friendly pesticides or preservatives.

Additionally, due to its favorable properties as a surfactant and emulsifier, this compound is utilized in producing polyurethane microcapsules and other industrial applications . Its synthesis from renewable sources like coconut oil further enhances its appeal in sustainable practices .

Q & A

Basic Research Questions

Q. What are the methodological best practices for synthesizing and characterizing methyl laurate in laboratory settings?

this compound synthesis typically involves esterification of lauric acid with methanol using acid catalysts (e.g., H₂SO₄) or enzymatic methods. For reproducible results:

- Purification : Use fractional distillation or column chromatography to isolate this compound from unreacted precursors.

- Characterization : Confirm identity via GC-MS (retention time alignment with standards) and NMR (¹H/¹³C peak assignments for ester functional groups). For novel derivatives, include elemental analysis and high-resolution mass spectrometry .

- Purity Assessment : Quantify using gas chromatography with flame ionization detection (GC-FID), ensuring system suitability parameters (e.g., resolution ≥5 between adjacent peaks) .

Q. How can researchers ensure accurate quantification of this compound in biodiesel blends or biological matrices?

- Sample Preparation : Use internal standards (e.g., methyl undecanoate) to correct for injection variability in GC analysis. For complex matrices, employ solid-phase extraction (SPE) to remove interferents .

- Calibration : Prepare standard curves with this compound concentrations spanning the expected range. Validate method accuracy via spike-recovery experiments (target: 90–110% recovery) .

- Cross-Validation : Compare results with complementary techniques like FTIR (C=O stretch at ~1740 cm⁻¹) or HPLC with UV detection .

Q. What physical properties of this compound are critical for modeling its behavior in fuel or solvent systems?

Key properties include:

- Density and Viscosity : Measure using oscillating U-tube viscometers or rotational rheometers at controlled temperatures.

- Thermodynamic Data : Determine speed of sound and isentropic bulk modulus via ultrasonic interferometry, as these influence fuel injection dynamics .

- Excess Properties : For binary mixtures (e.g., with alkanes), calculate excess molar volume and viscosity deviations using the Redlich-Kister equation to assess non-ideal interactions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported thermodynamic data for this compound?

- Systematic Variation : Test under identical conditions (temperature, pressure, purity) as conflicting studies. For example, replicate viscosity measurements at 25–60°C using calibrated viscometers .

- Error Analysis : Quantify uncertainties from instrument precision (±0.5% for density meters) and sample purity (≥98% by GC).

- Model Validation : Compare experimental data with computational predictions (e.g., molecular dynamics simulations) to identify outliers .

Q. What experimental considerations are critical for studying this compound’s combustion kinetics in shock tube experiments?

- Condition Optimization : Maintain pressures of 3.5–7.0 atm and equivalence ratios (φ) of 0.3–1.4 to mimic realistic combustion environments.

- Ignition Delay Measurement : Use OH* chemiluminescence or pressure trace analysis to detect ignition events. Validate against reference fuels (e.g., n-heptane) .

- Data Interpretation : Derive Arrhenius parameters (activation energy, pre-exponential factor) and compare with mechanisms from kinetic modeling software (e.g., CHEMKIN) .

Q. How can computational methods improve the prediction of this compound’s phase behavior in multicomponent mixtures?

- Force Field Selection : Use all-atom models (e.g., OPLS-AA) to simulate intermolecular interactions in biodiesel-diesel blends.

- Parameterization : Calibrate simulations using experimental excess refractive index data for binary systems (e.g., this compound + pentan-2-ol) .

- Machine Learning : Train algorithms on existing thermodynamic datasets to predict properties like cloud point or cetane number .

Q. Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing discrepancies in this compound’s reported bioactivity data?

- Meta-Analysis : Pool data from multiple studies and apply mixed-effects models to account for variability in experimental protocols.

- Sensitivity Testing : Assess how impurities (e.g., residual catalysts) affect bioactivity outcomes via controlled spiking experiments .

Q. How should researchers validate novel catalytic systems for this compound production?

- Kinetic Profiling : Determine turnover frequency (TOF) and activation energy (Eₐ) using time-resolved product sampling.

- Stability Testing : Monitor catalyst deactivation over 10+ reaction cycles via XRD or TEM to detect structural changes .

Properties

IUPAC Name |

methyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDUPQYQJKYHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026889 | |

| Record name | Methyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Water-white liquid; mp = 4.8 deg C; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to pale yellow liquid with a fatty, floral, winey odour | |

| Record name | Dodecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl laurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267 °C, 148.00 °C. @ 18.00 mm Hg | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; miscible with ethyl alcohol, ether, acetone, SOL IN MOST COMMON ORGANIC SOLVENTS, soluble in most organic solvents; insoluble in water | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8702 @ 20 °C/4 °C, 0.863-0.872 | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00411 [mmHg], 4.11X10-3 mm Hg @ 25 °C | |

| Record name | Methyl laurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Water-white liquid | |

CAS No. |

111-82-0 | |

| Record name | Methyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IPS6BI6KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.2 °C, 5 °C | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.